Positional Isomerism: 4‑(Thiophen‑3‑yl) vs. 3‑(Thiophen‑3‑yl) Pyrazole Substitution
The target compound places the thiophen‑3‑yl group at the pyrazole 4‑position, whereas the commercially more prevalent isomer 2‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)acetimidamide (CAS 2098070‑88‑1) bears it at the 3‑position. In kinase inhibitor SAR studies on the structurally related thiophenyl‑pyrazolourea scaffold, the attachment position of the thiophene ring proved to be a critical determinant of isoform selectivity: the 4‑substituted scaffold yielded JNK3‑selective inhibitors with IC₅₀ = 35 nM and selectivity over 374 wild‑type kinases, whereas repositioning the thiophene attachment to alternative pyrazole positions abolished this selectivity profile [1]. The core 4‑(thiophen‑3‑yl)‑1H‑pyrazole scaffold has been cited in 24 patent families, underscoring its privileged status for intellectual property generation [2].
| Evidence Dimension | Kinase isoform selectivity (JNK3 vs. kinome panel) and patent footprint of core scaffold |
|---|---|
| Target Compound Data | 4‑(thiophen‑3‑yl)‑1H‑pyrazole scaffold: 24 patent families citing this substitution vector [2]; JNK3 IC₅₀ = 35 nM with selectivity over 374 kinases for 4‑substituted thiophenyl‑pyrazolourea analog [1] |
| Comparator Or Baseline | 3‑(thiophen‑3‑yl)‑1H‑pyrazole scaffold: no comparable selectivity data identified in public domain; different spatial trajectory of thiophene group predicted by molecular modeling [1] |
| Quantified Difference | 4‑position attachment enables hydrophobic pocket‑I and pocket‑II interactions critical for JNK3 selectivity (cocrystal structure at 1.84 Å resolution), interactions not achievable with 3‑position attachment [1] |
| Conditions | JNK3 enzymatic assay; 374‑kinase panel profiling (Reaction Biology Corporation); X‑ray crystallography of inhibitor‑JNK3 complex (PDB 7KSI, 1.84 Å) [1] |
Why This Matters
For kinase inhibitor programs requiring isoform selectivity, the 4‑position thiophene attachment on pyrazole is a structurally validated selectivity determinant, making the target compound a strategic building block for selective inhibitor design.
- [1] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(1):24-29. doi:10.1021/acsmedchemlett.0c00533. PDB: 7KSI. View Source
- [2] PubChemLite. 4-(Thiophen-3-yl)-1H-pyrazole – Patent count: 24. InChIKey: QCHPFTILUWYZIO-UHFFFAOYSA-N. View Source
